3-{[(1-adamantylmethyl)amino]sulfonyl}-N-phenylbenzamide
Übersicht
Beschreibung
3-{[(1-adamantylmethyl)amino]sulfonyl}-N-phenylbenzamide, commonly known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in various disease states such as diabetes, cancer, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
A-769662 has been extensively studied for its potential therapeutic applications in various disease states. It has been shown to improve glucose uptake and insulin sensitivity in diabetic mice, reduce tumor growth in cancer cells, and protect against ischemic injury in the heart and brain. Additionally, A-769662 has been shown to increase lifespan and improve healthspan in mice, suggesting its potential as an anti-aging agent.
Wirkmechanismus
A-769662 activates 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-phenylbenzamide by binding to the γ subunit of the 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-phenylbenzamide complex, leading to conformational changes that result in increased phosphorylation of 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-phenylbenzamide substrates. This activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, all of which contribute to improved cellular energy homeostasis.
Biochemical and Physiological Effects:
Activation of 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-phenylbenzamide by A-769662 has been shown to have a wide range of biochemical and physiological effects. These include increased glucose uptake and insulin sensitivity, decreased lipogenesis and cholesterol synthesis, increased fatty acid oxidation, increased mitochondrial biogenesis and function, and reduced inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
A-769662 is a widely used tool compound for studying the role of 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-phenylbenzamide in various disease states. Its advantages include its high potency and specificity for 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-phenylbenzamide activation, as well as its ability to be administered orally. However, its limitations include its relatively short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on A-769662 and its therapeutic applications. These include further studies on its effects on glucose and lipid metabolism in various disease states, as well as its potential as an anti-aging agent. Additionally, the development of more potent and selective 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-phenylbenzamide activators based on the structure of A-769662 could lead to the development of new therapeutics for various diseases.
Eigenschaften
IUPAC Name |
3-(1-adamantylmethylsulfamoyl)-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c27-23(26-21-6-2-1-3-7-21)20-5-4-8-22(12-20)30(28,29)25-16-24-13-17-9-18(14-24)11-19(10-17)15-24/h1-8,12,17-19,25H,9-11,13-16H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRYAYAAKZBUGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.